molecular formula C13H13ClN2OS B11187595 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide

Cat. No.: B11187595
M. Wt: 280.77 g/mol
InChI Key: LYNGERDTHQRYKY-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group. Finally, the resulting compound is acetylated using acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is unique due to the presence of both the thiazole ring and the acetamide group, which contribute to its diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-13-16-12(8-18-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

LYNGERDTHQRYKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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